molecular formula C5H8ClN3 B3426513 4-Hydrazinylpyridine hydrochloride CAS No. 52834-40-9

4-Hydrazinylpyridine hydrochloride

Cat. No. B3426513
CAS RN: 52834-40-9
M. Wt: 145.59 g/mol
InChI Key: MMLHRYAPGSEXCA-UHFFFAOYSA-N
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Description

4-Hydrazinylpyridine hydrochloride is an organic compound with the molecular formula C5H8ClN3 and a molecular weight of 145.590 . It is used in research and has been studied for its biological activities and medicinal properties.


Synthesis Analysis

The synthesis of 4-Hydrazinylpyridine hydrochloride can be achieved through a reaction of 4-chloropyridine and hydrazine monohydrate in 1-propanol, which is then heated under reflux . Another method involves an umpolung approach to the hydroboration of pyridines, which consists of a formal boryl anion addition to pyridine, producing an N-boryl pyridyl anion complex, and the subsequent protonation of the anion complex .


Molecular Structure Analysis

The molecular structure of 4-Hydrazinylpyridine hydrochloride consists of 5 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms . The exact mass is 145.040680 .


Physical And Chemical Properties Analysis

4-Hydrazinylpyridine hydrochloride has a boiling point of 310.2ºC at 760 mmHg . It also has a LogP value of 1.94250, indicating its lipophilicity . Its water solubility is classified as very soluble .

Scientific Research Applications

Synthesis of Pyridinium Salts

4-Hydrazinylpyridine hydrochloride is used in the synthesis of pyridinium salts . In one study, 4-chloropyridine was refluxed with hydrazine hydrate in 1-propanol to produce 4-hydrazinylpyridine . This compound was then condensed with various substituted aromatic aldehydes in ethanol at room temperature to obtain the corresponding hydrazone derivatives .

Antimicrobial Activity

Pyridinium salts synthesized from 4-Hydrazinylpyridine hydrochloride have been found to exhibit antimicrobial activity . These compounds were screened for possible antibacterial and antifungal activities against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans . The antimicrobial test results indicated that compounds containing a 3-phenylpropyl chain displayed the highest antimicrobial activity .

Development of New Antibacterial Drugs

The shortage of new antibacterial drugs and increasing resistance of bacteria to antimicrobial agents are important issues in drug development studies . 4-Hydrazinylpyridine hydrochloride, as a precursor to pyridinium salts, can contribute to the development of new antibacterial drugs .

Study of Cell Wall Effects

The activities of the quaternary ammonium compounds synthesized from 4-Hydrazinylpyridine hydrochloride were attributed to their effect on the cell wall, resulting in a direct or indirect lethal effect on the cell viability .

Adsorption Properties

Pyridinium halides like quaternary nitrogen salts have antimicrobial properties and adsorption properties on negatively charged solids . The polar heads are cationic pyridiniums, that were related to their antimicrobial activities and characteristics .

Surface Activity

The antimicrobial activity of 1-alkyl-pyridinium salts depends on the adsorptive activities on the surface of bacterial cells as well as their destruction . This makes 4-Hydrazinylpyridine hydrochloride a valuable compound in the study of surface activity .

Safety and Hazards

4-Hydrazinylpyridine hydrochloride is harmful by inhalation, in contact with skin, and if swallowed . It can cause skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

4-Hydrazinylpyridine hydrochloride is currently used for research purposes . Future directions could involve further exploration of its biological activities and potential medicinal properties. Additionally, new and improved synthesis methods, such as the umpolung approach to the hydroboration of pyridines, could be further developed and optimized .

properties

IUPAC Name

pyridin-4-ylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3.ClH/c6-8-5-1-3-7-4-2-5;/h1-4H,6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLHRYAPGSEXCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydrazinylpyridine hydrochloride

CAS RN

20815-52-5, 52834-40-9
Record name 20815-52-5
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Record name 4-hydrazinylpyridine hydrochloride
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Record name 52834-40-9
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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